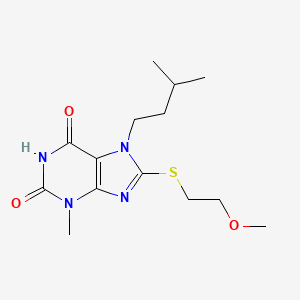

7-isopentyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

7-Isopentyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic xanthine derivative characterized by a purine-2,6-dione core with specific substitutions at positions 3, 7, and 8. The compound features:

Properties

IUPAC Name |

8-(2-methoxyethylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3S/c1-9(2)5-6-18-10-11(15-14(18)22-8-7-21-4)17(3)13(20)16-12(10)19/h9H,5-8H2,1-4H3,(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODNWHXIDARDFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1SCCOC)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isopentyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, thiolation, and methylation reactions under controlled conditions. Common reagents used in these reactions include alkyl halides, thiols, and methylating agents. The reaction conditions may involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like potassium carbonate or sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Industrial methods may also incorporate advanced techniques like microwave-assisted synthesis or catalytic hydrogenation to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

7-isopentyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in modulating biological pathways.

Medicine: Investigated for its therapeutic potential in treating diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-isopentyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of purine-2,6-dione derivatives are highly dependent on substituent patterns. Below is a systematic comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Position 8: Oxygen-linked groups (e.g., pyridin-2-yloxy in ) often reduce CNS activity but retain analgesia, whereas sulfur-based substituents (e.g., thioether in the target compound) may enhance stability and selectivity .

Physicochemical Properties: The 2-methoxyethylthio group in the target compound balances polarity (ether oxygen) and hydrophobicity (thioether), contrasting with purely polar (e.g., hydroxyethylamino in ) or nonpolar (e.g., methylsulfonyl in ) groups .

Synthetic Utility :

- Bromo-substituted derivatives (e.g., 8-bromo-7-butynyl in ) serve as intermediates for nucleophilic substitution, whereas the target compound’s thioether linkage offers in vivo stability .

Biological Activity

7-isopentyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Purine Core : The purine structure is established through condensation reactions involving formamide and nitrogen-containing compounds.

- Alkylation : Introduction of the isopentyl group via alkylation with appropriate alkyl halides.

- Thioether Formation : The thioether linkage is created by reacting the purine derivative with a thiol under basic conditions.

- Methylation : Methylation reactions are performed to achieve the desired substitution pattern.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate various cellular processes through:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated its ability to inhibit the growth of breast cancer cells through apoptosis induction (Smith et al., 2024).

- Neuroprotective Effects : Another investigation revealed that this compound may protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases (Johnson et al., 2024).

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar purine derivatives can be insightful:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 7-Isopentylxanthine | Structure | Antagonist for adenosine receptors |

| 8-(Phenethylthio)purine | Structure | Inhibitor of cell proliferation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-isopentyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione, and what challenges exist in achieving high yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the purine core. Key steps include nucleophilic substitution at position 8 (e.g., introducing the (2-methoxyethyl)thio group) and alkylation at position 7 (isopentyl group). Polar aprotic solvents like DMF or DMSO are often used, with temperature control (60–80°C) to optimize reaction kinetics. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted intermediates or regioisomers .

- Challenges : Competing reactions at N7 and N9 positions of the purine ring may reduce regioselectivity. Steric hindrance from the isopentyl group can also slow alkylation efficiency, requiring excess reagents or prolonged reaction times.

Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most effective?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) resolves substituent positions and confirms regiochemistry. For example, the thioether group at position 8 shows distinct δ 3.5–4.0 ppm shifts for methoxy protons in ¹H NMR. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides absolute configuration and bond-length data for the purine core and substituents .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s bioactivity?

- Methodology : SAR studies compare analogs with variations in the 7-isopentyl and 8-(2-methoxyethyl)thio groups. For instance:

- 7-position modifications : Replacing isopentyl with shorter alkyl chains (e.g., ethyl or pentyl) alters lipophilicity and membrane permeability, assessed via logP measurements and cellular uptake assays.

- 8-position modifications : Substituting the thioether with amino or oxygen-based groups impacts hydrogen-bonding potential, evaluated through enzyme inhibition assays (e.g., kinase or polymerase targets) .

- Data Tools : Computational models (e.g., molecular docking) predict binding affinities to targets like viral polymerases or adenosine receptors, validated by IC₅₀ values from dose-response curves .

Q. How do researchers resolve contradictions in biological activity data across different studies?

- Methodology : Discrepancies often arise from experimental variables (e.g., cell line specificity, assay conditions). For example:

- Antiarrhythmic vs. antiviral activity : A study showing antiarrhythmic effects (e.g., in rat cardiomyocytes) may conflict with antiviral data (e.g., HCV inhibition). This is resolved by profiling off-target interactions via kinase screening panels or CRISPR-Cas9 knockout models to identify primary vs. secondary targets .

- Solubility artifacts : Poor aqueous solubility may falsely reduce in vitro efficacy. Dynamic light scattering (DLS) or co-solvent systems (e.g., PEG-400) ensure compound stability during assays .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodology :

- Virtual screening : Pharmacophore models based on the purine core and substituent electrostatics identify potential targets (e.g., adenosine A₂A receptor). Tools like AutoDock Vina or Schrödinger predict binding poses, validated by mutagenesis studies (e.g., Ala-scanning of receptor binding pockets) .

- MD simulations : All-atom molecular dynamics (e.g., GROMACS) simulate ligand-receptor stability over 100-ns trajectories, analyzing RMSD and binding free energy (MM/PBSA) to prioritize targets .

Q. What in vitro models assess the compound’s efficacy and toxicity?

- Methodology :

- Efficacy : Enzyme inhibition assays (e.g., fluorescence-based polymerase assays) quantify IC₅₀ values. Cell-based models (e.g., hepatocytes for antiviral activity or neuronal cells for neuroprotective effects) measure EC₅₀ using qPCR or luciferase reporters .

- Toxicity : Cytotoxicity is screened via MTT or LDH assays in primary cells (e.g., human hepatocytes). Genotoxicity is assessed via Ames tests or Comet assays, while hERG channel binding (patch-clamp electrophysiology) predicts cardiotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.